REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1(C)[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][NH:14]1.C([O-])([O-])=O.[K+].[K+].CCOCC>CCO>[CH3:19][C:16]1[CH:17]=[CH:18][C:13]2[N:14]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=3)[N:12]=2)[CH:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
10.21 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)C
|
Name
|
2-amino-5-methyl picoline
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
NC1(NC=C(C=C1)C)C
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
93 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled by ice-water bath
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
FILTRATION
|
Details
|
through filtration
|
Type
|
STIRRING
|
Details
|
the solid was stirred with water (50 ml) for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 80° C. for 2 hr
|
Duration
|
2 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.33 g | |
YIELD: PERCENTYIELD | 66.1% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |